![molecular formula C15H13ClO3 B1606681 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 423156-83-6](/img/structure/B1606681.png)
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
Overview
Description
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, also known as 4-chloro-3-[(4-methoxybenzyl)oxy]benzaldehyde, is a compound belonging to the class of arylaldehydes. It is an organic compound with a molecular formula of C13H11ClO2. It is a pale yellow solid with a faint odor and is insoluble in water. It is a common intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis of Boronic Acid Derivatives
This compound is used as a precursor in the synthesis of boronic acid derivatives . These derivatives are crucial in Suzuki coupling reactions , a type of cross-coupling method used to generate biaryl compounds, which are important in pharmaceuticals and organic materials.
Liquid Crystal Research
The structural properties of this compound make it a candidate for research in liquid crystals . Liquid crystals have applications in non-linear optics and can be used in dye lasers, which are pivotal in various technological and scientific fields.
Non-Linear Optics
Due to its potential in liquid crystal formation, “3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” may be used in non-linear optical studies . Non-linear optical materials are essential for the development of new optical devices, such as high-speed information processing systems.
Dye Lasers
The compound’s relevance in liquid crystal research also extends to its use in dye lasers . Dye lasers are tunable and can be used in medical diagnosis, treatments, and various spectroscopy applications.
Organic Synthesis
It serves as an intermediate in organic synthesis . Its chemical structure allows for various reactions that can lead to the development of new organic compounds with potential applications in medicinal chemistry.
Material Science
The boronic acid derivatives synthesized from this compound can be used in material science . They can contribute to the creation of new materials with specific properties, such as increased durability or conductivity.
Pharmaceutical Research
In pharmaceutical research, the compound can be used to create molecular scaffolds . These scaffolds can be the basis for developing new drugs, especially in the field of targeted cancer therapies.
Analytical Chemistry
Lastly, “3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” can be utilized in analytical chemistry as a reagent or a reference compound in chromatography and spectrometry analyses .
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOBGNSGZATOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358089 | |
Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423156-83-6 | |
Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.